Fmoc-Phg-OH

Catalog No.
S760634
CAS No.
102410-65-1
M.F
C23H19NO4
M. Wt
373.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Phg-OH

CAS Number

102410-65-1

Product Name

Fmoc-Phg-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C23H19NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,24,27)(H,25,26)/t21-/m0/s1

InChI Key

PCJHOCNJLMFYCV-NRFANRHFSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

Fmoc-Phg-OH;102410-65-1;Fmoc-L-phenylglycine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylaceticacid;Fmoc-L-alpha-phenylglycine;N-Fmoc-L-2-phenylglycine;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-2-phenylglycine;(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-phenyl-aceticacid;(2S)-([(9H-FLUOREN-9-YL-METHOXY)CARBONYL]AMINO)(PHENYL)ACETICACID;(2S)-{[(9H-Fluoren-9-Yl-Methoxy)Carbonyl]Amino}(Phenyl)AceticAcid;AmbotzFAA1420;PubChem19014;N-Fmoc-L-Phenylglycine;FMOC-L-PHG;FMOC-L-PHG-OH;AC1OJJ51;47531_ALDRICH;SCHEMBL119848;FMOC-(S)-PHENYLGLYCINE;AC1Q71A2;CHEMBL356179;47531_FLUKA;MolPort-003-725-672;PCJHOCNJLMFYCV-NRFANRHFSA-N;EBD16725

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Peptide Synthesis:

  • Fmoc-Phg-OH is a building block for the creation of peptides using a technique called Fmoc solid-phase peptide synthesis (SPPS) . This method involves attaching amino acids, like Fmoc-Phg-OH, to a solid support in a sequential manner to form the desired peptide chain.
  • The Fmoc group (Fluorenylmethoxycarbonyl) acts as a protecting group for the amino acid's N-terminus, ensuring that only the desired amino acid participates in the peptide bond formation during each step of the synthesis .

Chemical Biology Studies:

  • Fmoc-Phg-OH can be used as a substrate for studying enzymes involved in peptide modification or degradation. Researchers can investigate enzyme activity, specificity, and inhibition mechanisms by employing Fmoc-Phg-OH as a probe molecule .

Drug Discovery and Development:

  • Fmoc-Phg-OH can be utilized in the synthesis of peptide-based drugs or drug candidates. By incorporating Fmoc-Phg-OH into the peptide sequence, researchers can design molecules with specific biological properties for therapeutic purposes .

Material Science Applications:

  • Fmoc-Phg-OH can be applied in the development of functional materials. Its properties allow for the creation of self-assembled structures or coatings with specific functionalities, potentially useful in areas like biosensors or drug delivery systems .

Fmoc-Phg-OH, or N-alpha-(9-fluorenylmethoxycarbonyl)-L-phenylglycine, is a derivative of phenylglycine modified with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is characterized by its aromatic nature and hydrophobic properties, making it an important building block in peptide synthesis. The Fmoc group serves to protect the amino functionality during the synthesis process, allowing for selective deprotection and coupling reactions in solid-phase peptide synthesis (SPPS) .

  • Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, which results in the formation of free phenylglycine. This step is crucial for the subsequent coupling of amino acids in peptide chains .
  • Coupling Reactions: Fmoc-Phg-OH can react with other amino acids to form peptide bonds. Common coupling reagents include N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole, which facilitate the formation of amide bonds between the carboxylic acid of one amino acid and the amine of another .

While Fmoc-Phg-OH itself does not exhibit direct biological activity, it plays a significant role in the synthesis of peptides that may have various biological functions. Peptides synthesized using Fmoc-Phg-OH can be designed to interact with biological targets, potentially leading to therapeutic applications. The incorporation of phenylglycine into peptides can enhance their stability and bioactivity due to its hydrophobic character .

The synthesis of Fmoc-Phg-OH typically involves:

  • Protection of Phenylglycine: The amino group of phenylglycine is reacted with Fmoc-chloroformate or Fmoc-succinimidyl carbonate in the presence of a base (e.g., sodium carbonate) to introduce the Fmoc protecting group.
  • Purification: The resulting product is purified using high-performance liquid chromatography to ensure high yield and purity .
  • Characterization: Spectroscopic methods such as nuclear magnetic resonance and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Fmoc-Phg-OH is widely used in peptide synthesis, particularly in SPPS due to its stability and ease of deprotection. Its applications include:

  • Peptide Synthesis: Used as a building block for synthesizing peptides with specific sequences for research and therapeutic purposes.
  • Drug Development: Peptides containing phenylglycine may exhibit enhanced pharmacological properties, making them candidates for drug development .

Several compounds are similar to Fmoc-Phg-OH, each possessing unique characteristics that distinguish them:

Compound NameProtecting GroupsUnique Features
Fmoc-His(Boc)-OHFmoc and BocUsed for histidine, providing dual protection
Fmoc-His(Trt)-OHFmoc and TrtContains trityl protecting group for imidazole
Boc-His(Boc)-OHBoc for both groupsUtilizes Boc protecting groups exclusively
Fmoc-Leu-OHFmocUtilized for leucine; simpler structure
Fmoc-Trp(Ph)-OHFmocContains phenyl group on tryptophan

Uniqueness: Fmoc-Phg-OH stands out due to its combination of the Fmoc protecting group with the phenylglycine structure, which offers enhanced stability during synthesis while allowing for selective deprotection under mild conditions. This makes it particularly advantageous for applications in solid-phase peptide synthesis where precision is crucial .

Fmoc-Phg-OH is systematically named (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid (IUPAC). Alternative designations include:

  • Fmoc-L-phenylglycine
  • N-9-Fluorenylmethoxycarbonyl-L-phenylglycine

Its molecular formula is C₂₃H₁₉NO₄, with a molar mass of 373.4 g/mol.

Molecular Structure and Stereochemistry

The compound features:

  • A fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group.
  • A phenylglycine (Phg) backbone with a chiral center at C2 (S-configuration).
  • A carboxylic acid terminus for peptide bond formation.

Stereochemical Considerations:
The (S)-configuration is critical for maintaining enantiomeric purity in peptide sequences. Racemization to the (R)-form occurs during Fmoc deprotection or coupling, particularly under microwave irradiation.

Structural Representation:

SMILES: C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24InChIKey: PCJHOCNJLMFYCV-NRFANRHFSA-N

Laboratory-scale synthesis of fluorenylmethyloxycarbonyl-phenylglycine-hydroxyl follows established protocols for amino acid protection using fluorenylmethyloxycarbonyl reagents [5]. The general procedure involves adding the amino acid to a mixed solution of water and sodium bicarbonate with stirring, cooling the resulting solution to 5°C, then slowly adding fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester or fluorenylmethyloxycarbonyl chloride [5].

The reaction mixture is maintained at 0°C for one hour, then allowed to warm to room temperature overnight [5]. Water is subsequently added and the aqueous layer is extracted twice with ethyl acetate [5]. The organic layer is back-extracted with saturated sodium bicarbonate solution twice, and the combined aqueous layers are acidified to pH 1 with 10% hydrochloric acid and extracted with ethyl acetate three times [5]. The combined organic layers are dried over sodium sulfate and concentrated in vacuo, with the resulting residue purified by flash chromatography on silica gel [5].

Alternative synthesis protocols utilize 2-chlorotrityl chloride resin as a temporary protective group for the carboxylic acid during solid-phase synthesis [21]. The fluorenylmethyloxycarbonyl group is removed using standard piperidine treatment, and the liberated amino group is protected with o-nitrobenzenesulfonyl chloride to form the o-nitrobenzenesulfonyl protecting group [21]. Direct N-alkylation is performed using 1,8-diazabicyclo[5.4.0]undec-7-ene with either dimethyl sulfate or methyl iodide as the alkylating agent [21].

Standard laboratory protocols employ dimethylformamide as the primary solvent for fluorenylmethyloxycarbonyl chemistry due to its excellent solvating properties for both the protecting group and amino acid substrates [22]. Coupling reactions typically utilize 3 equivalents of the protected amino acid with appropriate coupling reagents such as hexafluorophosphate azabenzotriazole tetramethyl uronium, O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate, or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate [23] [25].

Protection Strategies

The fluorenylmethyloxycarbonyl protecting group represents the most widely utilized base-labile N-α-protecting group in modern peptide synthesis [20] [25]. Its selection for phenylglycine protection offers several strategic advantages, including stability toward acids and hydrolysis, and selective removal by weak bases such as piperidine without affecting most other protecting groups or sensitive functional groups [20].

Fluorenylmethyloxycarbonyl protection is particularly advantageous in solid-phase peptide synthesis applications where its compatibility with other reagents and ease of removal streamline synthesis workflows [20]. The protecting group demonstrates excellent stability under the cleavage conditions required for allyl/allyloxycarbonyl removal using palladium(0) catalysts [25]. Relative stability toward tertiary amines such as N,N-diisopropylethylamine and pyridine depends on base concentration, solvent selection, and reaction temperature [25].

The fluorenylmethyloxycarbonyl group exhibits decreased lability toward primary amines, including the amino group of amino acids involved in coupling reactions, although premature fluorenylmethyloxycarbonyl cleavage may occur during very slow coupling reactions [25]. N-silylation of the coupling site can prevent this side reaction and enhance coupling efficiency [25].

Protection strategies must account for the propensity of phenylglycine to undergo racemization during synthesis [3] [6]. Research has demonstrated that racemization occurs primarily during fluorenylmethyloxycarbonyl group removal and, to a lesser extent, during activation and coupling of the fluorenylmethyloxycarbonyl-phenylglycine-hydroxyl residue [3]. Optimization studies have shown that utilizing 2,4,6-trimethylpyridine or 2,6-dimethylpyridine as bases during coupling reactions, combined with (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate as the coupling reagent, can achieve greater than 97% retention of configuration [2] [6].

Purification Techniques

Purification of fluorenylmethyloxycarbonyl-phenylglycine-hydroxyl requires specialized chromatographic techniques due to the compound's unique physicochemical properties [26] [27]. Flash column chromatography on silica gel represents the primary purification method for laboratory-scale preparations [29]. Typical protocols employ silica gel 60 with particle sizes ranging from 35-70 micrometers for optimal separation efficiency [29].

Reversed-phase high-performance liquid chromatography serves as the method of choice for analytical and preparative purification applications [26]. Semi-preparative reversed-phase high-performance liquid chromatography systems utilize C18 columns with gradient elution employing acetonitrile and water containing 0.1% trifluoroacetic acid [26]. Optimal separation conditions typically involve gradients from 10% to 61% acetonitrile over 60 minutes with flow rates of 4.0 milliliters per minute [26].

For peptides with crude purity above 85%, flash chromatography purification using biotechnology instrumentation with C18 columns under 5% to 60% acetonitrile gradients over 12 column volumes provides efficient purification [26]. Fractions are collected based on absorbance monitoring at 214 nanometers and subjected to liquid chromatography-mass spectrometry analysis for purity confirmation [26].

Industrial-scale purification protocols employ two-step chromatographic procedures combining ion exchange chromatography followed by reversed-phase chromatography [24]. Ion exchange purification typically achieves purity levels around 96%, while subsequent reversed-phase polishing steps increase purity to greater than 99.5% [24]. Process optimization studies demonstrate that overall molar yields after both chromatography steps exceed 80% without reprocessing of side fractions [24].

Recrystallization techniques provide an alternative purification approach, particularly for large-scale operations [28] [30]. Optimal recrystallization protocols utilize mixed solvent systems of ethanol and water in carefully controlled ratios, with temperature-controlled crystallization procedures involving slow heating followed by controlled cooling to achieve consistent crystal formation [28]. Precipitation and recrystallization methods have demonstrated recovery rates exceeding 76% of theoretical excess material with purities greater than 95% [30].

Quality Control Methodologies

High-Performance Liquid Chromatography Analysis

High-performance liquid chromatography analysis represents the gold standard for fluorenylmethyloxycarbonyl-phenylglycine-hydroxyl quality assessment [1] [7]. Standard analytical protocols achieve assay values of ≥98.0% with pharmaceutical-grade specifications requiring ≥99.0% high-performance liquid chromatography purity [1] [17]. Analysis typically employs C18 reversed-phase columns with gradient elution systems utilizing acetonitrile and aqueous buffer systems [33].

Derivatization protocols using 9-fluorenylmethyl chloroformate enable sensitive detection and quantification of amino acid content [9] [33]. The derivatization reaction is optimized with respect to pH, buffer concentration, and reproducibility, with optimal conditions achieved using 0.4 M borate buffer at pH 9.20 and a constant ratio of 9-fluorenylmethyl chloroformate to total amino acids of 10:1 [9].

Chiral high-performance liquid chromatography methods utilize polysaccharide-based chiral stationary phases for enantiomeric separation and purity determination [13]. Four different polysaccharide-based chiral stationary phases have been explored in reversed-phase high-performance liquid chromatography, with Lux Cellulose-2 demonstrating the highest success rate for fluorenylmethyloxycarbonyl protected α-amino acid separations [13].

Analytical ParameterSpecificationMethod
High-performance liquid chromatography Purity≥98.0%Reversed-phase C18
Enantiomeric Purity≥99.8%Chiral stationary phase
Water Content≤0.5%Karl Fischer titration
Residual SolventsPer pharmacopeiaGas chromatography

Quality control laboratories employ automated high-performance liquid chromatography systems with ultraviolet detection at 260 nanometers for routine analysis [9]. Method validation includes precision studies demonstrating intra-day relative standard deviations ranging from 3.21% to 7.67% with accuracies of 92.34% to 102.51% [33]. Inter-day precision assays show relative standard deviations of 5.82% to 9.19% with accuracies of 90.25% to 100.63% [33].

Mass Spectrometric Verification

Mass spectrometric verification provides definitive molecular weight confirmation and structural characterization of fluorenylmethyloxycarbonyl-phenylglycine-hydroxyl [2] [10]. Electrospray ionization mass spectrometry represents the primary ionization technique, generating protonated molecular ions suitable for analysis [10] [14]. High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation [29].

Collision-induced dissociation experiments provide structural information and can distinguish between enantiomeric forms through chiral recognition studies [10]. Novel mass spectrometric methods apply transition-metal-bound complex ions containing chiral phenylglycine generated by electrospray ionization mass spectrometry and subjected to collision-induced dissociation [10]. The ratio of competitive dissociation rates correlates with enantiomeric composition, allowing determination of enantiomeric contamination [10].

Tandem mass spectrometry protocols enable identification of potential impurities and degradation products [14]. Liquid chromatography-mass spectrometry systems coupled with universal evaporative light-scattering detection provide comprehensive analytical characterization [29]. Analysis protocols utilize C18 columns with acetonitrile-water mobile phases containing 0.1% formic acid for optimal ionization efficiency [29].

Quality control mass spectrometry procedures include molecular weight verification within ±0.1% of theoretical values and confirmation of expected fragmentation patterns [35]. Stability testing protocols monitor potential degradation pathways and impurity formation under stressed storage conditions [35]. Mass spectrometric methods demonstrate detection limits in the picomole range when coupled with fluorescence detection systems [9].

Optical Rotation Determination

Optical rotation determination provides essential stereochemical characterization for fluorenylmethyloxycarbonyl-phenylglycine-hydroxyl quality control [1] [11]. Standard specifications require [α]20/D values of +81±3° measured at a concentration of 1% in dimethylformamide [1] [7]. Optical rotation measurements serve as a sensitive indicator of enantiomeric purity and can detect small amounts of racemization [11].

Polarimetry instrumentation utilizes sodium D-line wavelength (589 nanometers) at controlled temperature conditions of 20°C [37]. Sample preparation protocols require careful attention to solvent purity and concentration accuracy, as optical rotation values are directly proportional to sample concentration [11]. Measurement procedures typically employ 1 decimeter path length cells with temperature equilibration periods of at least 15 minutes [37].

Advanced optical polarization-based measurement methods include polarized Raman spectroscopy, polarized imaging microscopy, birefringence imaging, and fluorescence polarization for enhanced sensitivity [11]. Polarization camera deployment enables determination of L- and D-enantiomeric abundances through computation of optical rotation as a function of concentration [11]. These methods establish lower bounds on amino acid concentration above which optical rotation can be reliably detected [11].

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Wikipedia

Fmoc-L-phenylglycine

Dates

Modify: 2023-08-15

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